Home > Products > Screening Compounds P110673 > 2-{3-[(4-isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{3-[(4-isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{3-[(4-isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4495723
CAS Number:
Molecular Formula: C23H22N6O
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-{3-[(4-Isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic, heterocyclic compound belonging to the pyrazolotriazolopyrimidine class. These compounds are characterized by a fused tricyclic ring system, often incorporating nitrogen atoms, and have attracted significant research interest due to their diverse pharmacological properties. While many pyrazolotriazolopyrimidines are explored for their potential therapeutic applications, 2-{3-[(4-Isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been specifically studied for its role as a potential xanthine oxidase inhibitor. []

Synthesis Analysis

    Formation of pyrazolopyrimidine core: The initial step involves constructing the pyrazolo[3,4-d]pyrimidine nucleus. This can be achieved through various synthetic approaches, often involving condensation reactions between suitably substituted pyrazole and pyrimidine precursors. []

    Introduction of biphenyl substituent: The biphenyl moiety at the 9-position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is typically introduced via a coupling reaction, such as Suzuki coupling. This reaction requires a suitably functionalized pyrazolopyrimidine derivative and a biphenyl boronic acid or ester. []

    Oxidative cyclization and Dimroth rearrangement: The final step in the synthesis involves the formation of the triazole ring via oxidative cyclization of a hydrazine derivative. This reaction is typically mediated by oxidizing agents such as ferric chloride (FeCl3). The resulting 3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo [4,3-c]pyrimidine undergoes a Dimroth rearrangement to yield the desired 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. []

Molecular Structure Analysis

    Tricyclic core: The molecule possesses a central pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ring system, which forms a planar structure. []

    Biphenyl substituent: A biphenyl group is attached to the 9-position of the tricyclic core, potentially impacting the molecule's overall conformation and interactions with biological targets. []

    Phenyl substituent with isopropylphenoxymethyl group: A phenyl ring substituted with a (4-isopropylphenoxy)methyl group at the 2-position of the tricyclic core provides additional steric bulk and potential for interactions with biological targets. []

    Methyl group: A methyl group at the 7-position of the tricyclic core influences the molecule's lipophilicity and potential for metabolic modifications. []

Mechanism of Action

Xanthine oxidase inhibition: Xanthine oxidase is an enzyme involved in the metabolic breakdown of purines, leading to the production of uric acid. 2-{3-[(4-Isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine likely inhibits this enzyme by binding to its active site, preventing the conversion of xanthine to uric acid. This inhibition could potentially be exploited for the treatment of hyperuricemia and associated conditions such as gout. []

Physical and Chemical Properties Analysis

    Solubility: The presence of nitrogen atoms and aromatic rings suggests moderate solubility in polar solvents, potentially influenced by the specific substituents. []

    Melting point: The melting point likely depends on the specific arrangement and interactions of the various substituents within the molecule. []

    Stability: Stability under various conditions (e.g., pH, temperature, light) can be influenced by the presence of susceptible functional groups. []

Applications

Currently, the primary scientific application of 2-{3-[(4-Isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is its investigation as a potential xanthine oxidase inhibitor. [] This property holds promise for the development of new therapeutic agents targeting hyperuricemia and associated conditions such as gout.

Future Directions

    Detailed investigation of xanthine oxidase inhibitory activity: In vitro and in vivo studies are needed to fully characterize its potency and selectivity as a xanthine oxidase inhibitor, including comparisons with existing inhibitors. []

    Structure-activity relationship (SAR) studies: Exploration of chemical modifications to the molecule's structure can identify features critical for its inhibitory activity and potentially lead to the development of more potent and selective analogs. []

    Pharmacokinetic and pharmacodynamic studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for assessing its potential as a therapeutic agent. []

    Preclinical and clinical studies: Ultimately, preclinical and clinical trials are required to determine its safety, efficacy, and potential clinical utility for the treatment of hyperuricemia and gout. []

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

  • Compound Description: SCH58261 is a potent and selective adenosine A2A receptor antagonist. [ [, , , , , ] ] It has been investigated in preclinical models of Parkinson's disease, showing neuroprotective effects and attenuation of l-DOPA-induced dyskinesia. [ [, ] ]

KW-6002 [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione]

  • Compound Description: KW-6002 is a potent and selective antagonist of adenosine A2A receptors. [ [, , , ] ] It has shown efficacy in preclinical studies for the treatment of Parkinson's disease, including reducing l-DOPA-induced dyskinesia. [ [, ] ]
  • Relevance: KW-6002, while sharing the adenosine A2A antagonist activity with the target compound 2-{3-[(4-isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and SCH58261, belongs to a different chemical class, the xanthine derivatives. [ [] ] The xanthine core structure in KW-6002 distinguishes it from the pyrazolotriazolopyrimidine framework found in both SCH58261 and the target compound.

Preladenant (2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine)

  • Compound Description: Preladenant is a highly selective adenosine A2A receptor antagonist that has undergone phase III clinical trials for the treatment of Parkinson's disease. [ [, ] ] It has also been investigated as a positron emission tomography (PET) tracer using carbon-11 labeling. [ [] ]

CGS 15943 (5-amino-9-chloro-2-(2-furyl)-1,2,4-triazolo[1,5-c]quinazoline)

  • Compound Description: CGS 15943 is a non-xanthine compound that acts as an antagonist at both A2A and A1 adenosine receptors. [ [, ] ] It shows less potency and selectivity compared to SCH58261 and KW-6002. [ [] ]

8FB-PTP (5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

  • Compound Description: 8FB-PTP is a pyrazolotriazolopyrimidine derivative that exhibits adenosine A2 receptor antagonist activity. [ [] ]

2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound exhibited neuroprotective effects against the Alzheimer's disease-related peptide, fibrillar non-β-amyloid component (NAC), in a cellular model. [ [] ] It acts as a functional inhibitor of p53, similar to pifithrin-β. [ [] ]

7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound is a pyrazolotriazolopyrimidine derivative that was synthesized and evaluated for its anticancer activity. [ [, ] ] Its crystal structure was determined by X-ray analysis. [ [, ] ]

Properties

Product Name

2-{3-[(4-isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

10-methyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C23H22N6O/c1-15(2)17-7-9-19(10-8-17)30-13-16-5-4-6-18(11-16)21-26-23-20-12-25-28(3)22(20)24-14-29(23)27-21/h4-12,14-15H,13H2,1-3H3

InChI Key

GQBOBEUAQPZRHR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.